Technical Guide: Scalable Synthesis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Technical Guide: Scalable Synthesis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Executive Summary
This technical guide details the synthesis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene (also referred to as o-methoxycumyl azide). This molecule represents a sterically congested tertiary benzylic azide, often utilized as a precursor for nitrene generation, C-H insertion studies, or as a "clickable" steric shield in medicinal chemistry.
The synthesis centers on the nucleophilic substitution of a tertiary alcohol, 2-(2-methoxyphenyl)propan-2-ol. Due to the propensity of tertiary benzylic substrates to undergo elimination (E1) to form styrenes, this guide prioritizes protocols that maximize the
Target Molecule Profile
| Property | Data |
| IUPAC Name | 1-(2-Azidopropan-2-yl)-2-methoxybenzene |
| Common Name | o-Methoxycumyl azide |
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| Key Functionality | Tertiary Benzylic Azide, Ortho-methoxy ether |
| Safety Classification | Potentially Energetic (Handle with Care) |
Part 1: Safety & Process Engineering (Critical)
Stop and Read: Organic azides are high-energy compounds. Before initiating synthesis, you must validate the safety profile.[1]
The "Rule of Six" and C/N Ratio
The stability of organic azides is empirically estimated using the Carbon/Nitrogen ratio.[2]
-
Verdict: Isolatable. The ratio is
, indicating the molecule is generally safe to isolate and handle at standard laboratory scales (<10g) at room temperature. However, it should be stored cold and away from light.
Hydrazoic Acid ( ) Management
-
Hazard: The acid-mediated route (Method A) generates in-situ
, which is highly toxic and volatile (bp 37°C). -
Control: All reactions must be performed in a properly functioning fume hood.
-
Incompatibility: Do NOT use halogenated solvents (DCM,
) with sodium azide if the reaction is left for long periods, as di- and tri-azidomethane (explosive) can form.[3]
Part 2: Retrosynthetic Analysis & Strategy
The most reliable disconnection is at the C-N bond, tracing back to the tertiary alcohol. The alcohol is accessed via a Grignard addition to 2'-methoxyacetophenone.
Figure 1: Retrosynthetic disconnection showing the conversion of ketone to tertiary alcohol, followed by azidation.
Part 3: Synthesis of Precursor (Alcohol)
Objective: Synthesis of 2-(2-methoxyphenyl)propan-2-ol.
Reagents
-
2'-Methoxyacetophenone (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr), 3.0M in ether (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (
), saturated aqueous solution
Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel under
atmosphere. -
Solvation: Dissolve 2'-methoxyacetophenone (e.g., 10 mmol, 1.50 g) in anhydrous THF (30 mL). Cool to 0°C (ice bath).
-
Addition: Add MeMgBr (12 mmol, 4.0 mL) dropwise over 15 minutes. The ortho-methoxy group may coordinate with Mg, potentially slowing the reaction; ensure efficient stirring.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot should disappear.
-
Quench: Cool to 0°C. Carefully quench with sat.
(20 mL). Caution: Exothermic. -
Workup: Extract with Diethyl Ether (
mL). Wash combined organics with brine, dry over , and concentrate-
Note: Tertiary benzylic alcohols are sensitive to acid. Do not use strong acid during workup to prevent dehydration to the styrene.
-
-
Purification: Flash column chromatography (Silica, 5-10% EtOAc in Hexanes).
-
Yield Expectation: 85-95%.
-
Part 4: Azidation (The Core Transformation)
Two methods are presented.[4][2][5][6][7][8][9] Method A is cost-effective for scale-up. Method B is milder and preferred if the substrate is prone to elimination.
Method A: The Classical Acid-Mediated Route ( /TFA)
This method relies on generating a carbocation stabilized by the benzene ring. The ortho-methoxy group provides electronic stabilization (resonance) but adds steric bulk.
Protocol
-
Dissolution: In a fume hood, dissolve the tertiary alcohol (1.0 equiv) in Chloroform (
) or Benzene (0.2 M).-
Safety Note: While halogenated solvents are generally discouraged with azides,
is standard for this specific reaction type due to solubility. Ensure short reaction times to avoid azidomethane formation, or substitute with Benzene/Toluene if safety protocols strictly forbid .
-
-
Azide Addition: Add Sodium Azide (
, 3.0 equiv) to the flask. The mixture will be heterogeneous. -
Acid Activation: Cool to 0°C. Add Trifluoroacetic acid (TFA, 3.0 equiv) dropwise.
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor closely by TLC.
-
Critical: If the reaction runs too long or too hot, the carbocation will eliminate to form 2-isopropenyl-1-methoxybenzene (styrene derivative).
-
-
Workup: Quench with water. Neutralize carefully with
(gas evolution). Extract with DCM or EtOAc. -
Purification: Silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes). The azide is less polar than the alcohol.
Method B: Lewis Acid Catalyzed ( / )
Recommended for high-value synthesis. This method is homogeneous and typically gives higher selectivity for the azide over the alkene.
Protocol
-
Setup: Dissolve alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Reagents: Add Azidotrimethylsilane (
, 2.0 equiv). -
Catalyst: Add Bismuth(III) Triflate (
, 1-5 mol%). -
Reaction: Stir at RT. The reaction is often complete within 30 minutes.
-
Workup: Filter through a small pad of silica to remove the catalyst. Concentrate.
Part 5: Mechanistic Insight & Visualization
The competition between Substitution (
Figure 2: Mechanistic bifurcation. Low temperature and high azide concentration favor the green path (Substitution).
Part 6: Analytical Characterization
To validate the synthesis, look for these specific spectral signatures.
| Technique | Feature | Diagnostic Signal |
| IR Spectroscopy | Azide Stretch | Strong absorption at ~2100 cm⁻¹ (Asymmetric stretch). |
| 1H NMR | Gem-dimethyl | Singlet (6H) at ~1.6 - 1.7 ppm . |
| 1H NMR | Methoxy group | Singlet (3H) at ~3.8 ppm . |
| 13C NMR | Quaternary Carbon | Signal at ~60-65 ppm (C-N bond). |
| 13C NMR | Azide Carbon | No signal (Azide N is not C), but look for the ipso-carbon shift. |
References
-
Bottaro, J. C., et al. (1991). "Synthesis of tertiary alkyl azides from tertiary alcohols." Journal of Organic Chemistry.
-
[Link]
-
-
Tummatorn, J., et al. (2015).[11] "Convenient and Direct Azidation of sec-Benzyl Alcohols by Trimethylsilyl Azide with Bismuth(III) Triflate Catalyst." Synthesis. Describes the modern Lewis Acid method adaptable to tertiary systems.
-
Bräse, S., et al. (2005).[3] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[3] Angewandte Chemie International Edition. The authoritative review on azide safety, stability, and reactivity.
-
[Link]
-
-
Stokes, B. J., et al. (2007). "Bismuth(III)-catalyzed substitution of alcohols." Tetrahedron Letters. Further validation of Bi(III)
-
[Link]
-
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. mdpi.com [mdpi.com]
- 5. uvic.ca [uvic.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 11. Convenient and Direct Azidation of sec-Benzyl Alcohols by Trimethylsilyl Azide with Bismuth(III) Triflate Catalyst [organic-chemistry.org]
